Cas no 1246816-73-8 (Chlorpheniramine-d6 N-Oxide)

Chlorpheniramine-d6 N-Oxide is a deuterated analog of Chlorpheniramine N-Oxide, a metabolite of the antihistamine Chlorpheniramine. The incorporation of six deuterium atoms enhances its utility as a stable isotope-labeled internal standard in quantitative mass spectrometry, ensuring high precision and accuracy in pharmacokinetic and metabolic studies. Its structural integrity and isotopic purity make it particularly valuable for minimizing matrix effects and improving analytical reproducibility. This compound is widely used in clinical research, drug development, and forensic toxicology to facilitate reliable quantification of Chlorpheniramine and its metabolites in complex biological matrices.
Chlorpheniramine-d6 N-Oxide structure
Chlorpheniramine-d6 N-Oxide structure
商品名:Chlorpheniramine-d6 N-Oxide
CAS番号:1246816-73-8
MF:C16H19ClN2O
メガワット:290.787863016129
CID:2246222

Chlorpheniramine-d6 N-Oxide 化学的及び物理的性質

名前と識別子

    • Chlorpheniramine-d6 N-Oxide
    • NMEICKDXQPVPKK-WFGJKAKNSA-N
    • インチ: 1S/C16H19ClN2O/c1-19(2,20)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13/h3-9,11,15H,10,12H2,1-2H3
    • InChIKey: NMEICKDXQPVPKK-UHFFFAOYSA-N
    • ほほえんだ: C(C1N=CC=CC=1)(C1C=CC(Cl)=CC=1)CCN(=O)(C([H])([H])[H])C([H])([H])[H]

じっけんとくせい

  • 色と性状: NA

Chlorpheniramine-d6 N-Oxide セキュリティ情報

Chlorpheniramine-d6 N-Oxide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
AN HUI ZE SHENG Technology Co., Ltd.
C424312-2.5mg
Chlorpheniramine-d6 N-Oxide
1246816-73-8
2.5mg
¥2100.00 2023-09-15
AN HUI ZE SHENG Technology Co., Ltd.
C424312-25mg
Chlorpheniramine-d6 N-Oxide
1246816-73-8
25mg
¥16800.00 2023-09-15

Chlorpheniramine-d6 N-Oxide 関連文献

Chlorpheniramine-d6 N-Oxideに関する追加情報

Research Briefing on Chlorpheniramine-d6 N-Oxide (CAS: 1246816-73-8) in Chemical Biology and Pharmaceutical Applications

Chlorpheniramine-d6 N-Oxide (CAS: 1246816-73-8) is a deuterium-labeled derivative of chlorpheniramine N-oxide, a key metabolite of the widely used antihistamine chlorpheniramine. This compound has garnered significant attention in recent pharmaceutical and chemical biology research due to its utility as an internal standard in mass spectrometry-based assays and its role in metabolic pathway elucidation. The deuterium labeling enhances its stability and detection sensitivity, making it invaluable for pharmacokinetic and pharmacodynamic studies.

Recent studies have focused on optimizing the synthesis of Chlorpheniramine-d6 N-Oxide to achieve higher isotopic purity and yield. A 2023 publication in the Journal of Labelled Compounds and Radiopharmaceuticals detailed a novel synthetic route using deuterium oxide (D2O) as the deuterium source, which improved the isotopic purity to >99% while reducing production costs. This advancement is critical for ensuring the reliability of quantitative analyses in clinical and preclinical settings.

In the context of drug metabolism, Chlorpheniramine-d6 N-Oxide has been employed to study the cytochrome P450 (CYP)-mediated oxidation of chlorpheniramine. Research published in Drug Metabolism and Disposition (2024) utilized this compound to identify CYP2D6 as the primary enzyme responsible for N-oxidation, with implications for personalized medicine approaches in patients with polymorphic CYP2D6 expression. The study also highlighted the compound's stability under physiological conditions, supporting its use in long-term metabolic experiments.

Beyond its analytical applications, Chlorpheniramine-d6 N-Oxide has shown promise in environmental toxicology. A 2024 study in Environmental Science & Technology demonstrated its utility as a tracer for assessing the environmental persistence of chlorpheniramine-derived compounds in wastewater systems. The deuterium label allowed researchers to distinguish between parent drug residues and transformation products, providing insights into degradation pathways and potential ecological risks.

Future research directions for Chlorpheniramine-d6 N-Oxide include its potential application in imaging mass spectrometry for spatial mapping of drug distribution in tissues, as well as its use in stable isotope-resolved metabolomics (SIRM) to track metabolic fluxes in real-time. These applications could further solidify its role as a versatile tool in both pharmaceutical development and chemical biology research.

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